1-(3-chloro-2-fluorophenyl)ethanone

Description

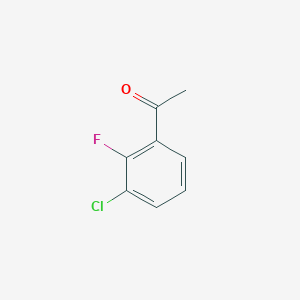

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLNEIXOUIAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455736 | |

| Record name | 3'-Chloro-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-59-1 | |

| Record name | 3'-Chloro-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-chloro-2-fluorophenyl)ethanone chemical properties

An In-Depth Technical Guide to 1-(3-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone of significant interest in synthetic chemistry. Also known by synonyms such as 3'-Chloro-2'-fluoroacetophenone, this compound serves as a critical building block and intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chloro and a fluoro group ortho and meta to the acetyl substituent, imparts specific reactivity and properties that are highly valuable in the fields of pharmaceutical and agrochemical development. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, chemical reactivity, applications, and safety protocols to support advanced research and development activities.

Compound Identification and Physicochemical Properties

This compound is unambiguously identified by its unique chemical structure and registry numbers. The strategic placement of halogen atoms on the phenyl ring significantly influences its physical and chemical characteristics.

The core physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3'-Chloro-2'-fluoroacetophenone, 1-Acetyl-3-chloro-2-fluorobenzene | [1] |

| CAS Number | 161957-59-1 | [1][4][5] |

| Molecular Formula | C₈H₆ClFO | [1][4] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [6] |

| XLogP3-AA | 2.3 | [1] |

Spectroscopic Profile

The structural features of this compound can be confirmed through standard spectroscopic techniques. While a comprehensive public database is not fully available, data for this compound and its isomers allow for an accurate prediction of its spectral characteristics.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically in the region of 1680-1700 cm⁻¹. Additional peaks corresponding to C-F, C-Cl, and aromatic C-H and C=C vibrations will also be present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would feature a singlet for the methyl (CH₃) protons around 2.6 ppm. The aromatic protons would appear as complex multiplets in the 7.0-7.8 ppm range, with coupling patterns influenced by both the fluorine and chlorine substituents.

-

¹³C NMR: The carbonyl carbon would be observed downfield (~190-195 ppm). The aromatic carbons would show distinct signals, with their chemical shifts and C-F coupling constants providing definitive structural information.[7]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172 and a characteristic (M+2)⁺ peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the methyl group (•CH₃) to give a fragment at m/z 157 and the loss of the acetyl group (•COCH₃) to give a fragment at m/z 129.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-2-fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Trustworthiness: This protocol is based on established principles of electrophilic aromatic substitution and is designed for reproducibility. All steps must be performed under anhydrous conditions to prevent catalyst deactivation.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler).

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The mixture is cooled to 0°C in an ice bath.

-

Reactant Addition: A solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in DCM is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring.

-

The Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[8] It reduces the electron density of the phenyl ring, making it less susceptible to further electrophilic substitution compared to benzene.

-

The Halogen Substituents (-F and -Cl): Both fluorine and chlorine are ortho, para-directing groups due to their ability to donate lone-pair electron density via resonance. However, their strong electronegativity makes them deactivating via the inductive effect.

The combined effect of these substituents creates a complex reactivity profile. The acetyl group directs incoming electrophiles to the C5 position, while the halogens direct to the C4 and C6 positions. The overall deactivation of the ring means that forcing conditions may be required for further substitution reactions.

The ketone's carbonyl group is also a site of reactivity, susceptible to nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[8]

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The specific halogenation pattern is often a key pharmacophore, designed to modulate properties like binding affinity, metabolic stability, and bioavailability. It is used in the development of novel drug candidates, including those with potential anti-inflammatory or analgesic properties.[2][3]

-

Agrochemical Development: In the agrochemical industry, this compound is used to create new herbicides and pesticides.[2][3] The introduction of halogenated phenyl groups can enhance the efficacy and target specificity of the final product.

-

Material Science: The compound can be used in the development of new polymers and resins where specific chemical properties conferred by the halogenated aromatic moiety are desired.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[1]

| GHS Classification | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Keep the container tightly sealed to prevent moisture ingress and contamination.[6][9]

-

Store locked up or in an area accessible only to authorized personnel.[12]

Conclusion

This compound is a specialized chemical intermediate with a well-defined property profile. Its value in the pharmaceutical and agrochemical sectors is driven by the unique electronic and steric properties imparted by its halogen and acetyl substituents. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in pioneering research and the development of novel chemical entities.

References

Sources

- 1. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, CasNo.161957-59-1 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 5. 161957-59-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, COA & Price [chlorobenzene.ltd]

- 7. rsc.org [rsc.org]

- 8. study.com [study.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 1-(3-chloro-2-fluorophenyl)ethanone (CAS: 161957-59-1): Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design. These elements can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] The subject of this guide, 1-(3-chloro-2-fluorophenyl)ethanone, is a prime exemplar of a high-value building block. Its substituted phenyl ring is a versatile scaffold for constructing more complex pharmaceutical intermediates. The specific ortho-fluoro, meta-chloro substitution pattern offers a unique electronic and steric environment, providing researchers with a nuanced tool for navigating the intricate challenges of drug development. This document provides an in-depth technical overview of its synthesis, comprehensive characterization, and potential applications for professionals in the field.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic signature. These data points are critical for quality control, reaction monitoring, and structural confirmation.

Physicochemical Properties

The macroscopic properties of this compound are summarized below. It typically presents as a liquid at room temperature, is sparingly soluble in water, but readily dissolves in common organic solvents such as dichloromethane and ethyl acetate.[3]

| Property | Value | Reference |

| CAS Number | 161957-59-1 | [4] |

| Molecular Formula | C₈H₆ClFO | [4] |

| Molecular Weight | 172.58 g/mol | [4] |

| Appearance | Liquid | [3] |

| Boiling Point | 239.3 - 245 °C at 760 mmHg | [3] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 3'-Chloro-2'-fluoroacetophenone, 1-acetyl-3-chloro-2-fluorobenzene | [4] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Below is a guide to the expected spectral characteristics of this compound.

1.2.1. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 172, corresponding to the molecular weight. A prominent fragment would arise from the characteristic alpha-cleavage of the acyl group, resulting in the loss of a methyl radical (•CH₃) to yield a stable acylium ion at m/z 157. Subsequent loss of carbon monoxide (CO) would produce a halophenyl cation at m/z 129.

Caption: Predicted EI-MS Fragmentation Pathway.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is dominated by a strong, sharp absorption from the carbonyl (C=O) group of the ketone.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1690-1710 | C=O (Ketone) | Strong, sharp carbonyl stretch |

| ~1550-1600 | C=C (Aromatic) | Multiple sharp absorptions |

| ~1200-1250 | C-F (Aryl-F) | Strong C-F bond stretch |

| ~750-850 | C-Cl (Aryl-Cl) | Characteristic C-Cl stretch |

| ~3050-3100 | C-H (Aromatic) | Weak to medium C-H stretches |

Note: Data is predictive based on typical functional group frequencies. Experimental data is available from sources such as the Bio-Rad Laboratories collection.[4]

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~2.6 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group (-COCH₃). Its chemical shift is standard for such a group.

-

δ ~7.2-7.8 ppm (m, 3H): The three aromatic protons will appear as a complex multiplet. The proton ortho to the carbonyl group will likely be the most downfield, coupled to the other two aromatic protons. The fluorine and chlorine atoms will introduce further complex splitting (³JHH, ⁴JHH, ³JHF, ⁴JHF).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~195-200 ppm: Quaternary carbon of the carbonyl group (C=O).

-

δ ~155-160 ppm (d, ¹JCF ≈ 250 Hz): The carbon directly bonded to fluorine (C2) will appear as a doublet with a large coupling constant.

-

δ ~120-140 ppm: Four additional aromatic carbons, including the carbon attached to chlorine (C3) and the ipso-carbon of the acetyl group (C1).

-

δ ~25-30 ppm: The carbon of the methyl group (-CH₃).

Section 2: Synthesis and Mechanistic Insight

The most logical and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This classic electrophilic aromatic substitution reaction is reliable and well-understood.[5][6]

Reaction Mechanism

The causality behind this reaction lies in the generation of a highly electrophilic acylium ion.

-

Activation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond.

-

Acylium Ion Formation: This coordination facilitates the departure of the chloride, forming a resonance-stabilized acylium ion (CH₃C≡O⁺), which serves as the potent electrophile.

-

Electrophilic Attack: The π-electron system of the 1-chloro-2-fluorobenzene ring attacks the acylium ion. The fluorine and chlorine atoms are deactivating but ortho, para-directing. However, due to significant steric hindrance at the position between the two halogens (C3), and the position ortho to the fluorine (C1 being blocked), the primary site of attack is C5 (para to the fluorine and meta to the chlorine), leading to the desired product.

-

Rearomatization: The resulting sigma complex (arenium ion) loses a proton (H⁺) to restore aromaticity. The [AlCl₄]⁻ intermediate abstracts this proton, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, COA & Price [chlorobenzene.ltd]

- 4. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

1-(3-chloro-2-fluorophenyl)ethanone molecular structure and weight

An In-depth Technical Guide to 1-(3-chloro-2-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delineates its core molecular structure, provides precise molecular weight calculations, and tabulates its key physicochemical properties. Intended for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes data from authoritative chemical databases to offer a foundational understanding of this compound's characteristics. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

This compound, also known by synonyms such as 3'-Chloro-2'-fluoroacetophenone, is an organic compound featuring an ethanone (acetyl) group attached to a di-substituted phenyl ring.[1] Its identity is unequivocally established through a set of standardized chemical identifiers.

Chemical Identification

A compound's identity in research and commerce is standardized through various numbering and notation systems. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 161957-59-1 | PubChem[1] |

| Molecular Formula | C₈H₆ClFO | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(=O)C1=C(C(=CC=C1)Cl)F | PubChem[1] |

| InChI | InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | PubChem[1] |

| InChIKey | ZHDLNEIXOUIAQO-UHFFFAOYSA-N | PubChem[1] |

Structural Analysis

The molecular architecture of this compound is foundational to its chemical behavior. The structure consists of:

-

A Phenyl Ring: A six-carbon aromatic ring that serves as the molecular backbone.

-

An Ethanone (Acetyl) Group: A -C(=O)CH₃ group attached to the C1 position of the phenyl ring. The carbonyl group (C=O) is a key functional group that dictates much of the molecule's reactivity.

-

A Fluorine Substituent: Located at the C2 position (ortho to the acetyl group). Fluorine is the most electronegative element, and its presence significantly influences the electron density of the aromatic ring and the acidity of adjacent protons.

-

A Chlorine Substituent: Located at the C3 position (meta to the acetyl group). Chlorine is also an electronegative halogen that acts as an electron-withdrawing group through induction.

This specific substitution pattern is critical. The ortho-fluoro and meta-chloro arrangement creates a distinct electronic environment on the aromatic ring, which is a key consideration in synthetic strategies that utilize this compound as a building block.

Molecular Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and substituent placement.

Sources

physical properties of 1-(3-chloro-2-fluorophenyl)ethanone

An In-Depth Technical Guide to the Physical Properties of 1-(3-Chloro-2-fluorophenyl)ethanone

Introduction to this compound

This compound, also known as 3'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone with the chemical formula C₈H₆ClFO.[1][2] Identified by its CAS Number 161957-59-1, this compound serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[2][3] Its specific substitution pattern—a chloro and a fluoro group on the phenyl ring adjacent to the acetyl group—imparts distinct chemical reactivity and physical properties that are critical for its application in drug development and materials science. Understanding these fundamental physical characteristics is a prerequisite for its effective handling, reaction optimization, and formulation. This guide provides a comprehensive overview of its core physical properties and details the authoritative experimental protocols for their determination.

Core Physicochemical Data

The essential are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| CAS Number | 161957-59-1 | [2][3] |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Liquid (usually) | [1] |

| Boiling Point | Approximately 240 - 245 °C | [1] |

| Solubility in Water | Low solubility, likely immiscible | [1][4] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and development. The protocols described herein are standard, self-validating methods designed to ensure data integrity and reproducibility.

Boiling Point Determination via the Capillary Method (Thiele Tube)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample quantities, the capillary method using a Thiele tube is highly efficient. This choice is predicated on its minimal sample requirement and the uniform temperature distribution provided by the Thiele tube's design, which leverages convection currents for heating.[5]

Step-by-Step Methodology:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound.[7]

-

Capillary Tube Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place this capillary tube into the test tube containing the sample, with the open end down and the sealed end up.[7]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.[5][7]

-

Thiele Tube Setup: Insert the thermometer and attached sample into a Thiele tube containing mineral oil. The oil level must be high enough to immerse the sample but remain above the side-arm junction to ensure proper convection.[7]

-

Heating: Gently and continuously heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[5][7] This design ensures that convection currents naturally circulate the oil, providing uniform heating without the need for mechanical stirring.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary's open end.[7] This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.

-

Boiling Point Recording: Remove the heat source and allow the apparatus to cool slowly.[7] Observe the sample closely. The exact temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[5] Record this temperature.

-

Validation: For authoritative results, the procedure should be repeated to ensure consistency. The thermometer itself should be calibrated against known standards.

Solubility Assessment via the Shake-Flask Method

Solubility is a crucial parameter, especially in drug development, as it dictates bioavailability and formulation strategies. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solution, or an organic solvent) in a sealed, airtight container such as a flask.[8][9] The presence of excess solid solute is essential to ensure that a saturated solution is formed.[8]

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours).[9] Agitation can be achieved using an orbital shaker or a magnetic stirrer.[10] This step is critical to ensure the system reaches thermodynamic equilibrium.[9] The temperature must be precisely controlled, as solubility is highly temperature-dependent.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated liquid phase from the solid excess.[10] This is typically achieved by centrifugation or filtration through a syringe filter that does not adsorb the solute.[9][10]

-

Analysis: Accurately withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the quantifiable range of an analytical instrument.[10]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the data.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Sources

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, COA & Price [chlorobenzene.ltd]

- 2. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.161957-59-1 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. CAS 321-31-3: 1-(3-chlorophenyl)-2,2,2-trifluoroethanone [cymitquimica.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Solubility of 1-(3-chloro-2-fluorophenyl)ethanone in Organic Solvents

Introduction

1-(3-chloro-2-fluorophenyl)ethanone, a halogenated acetophenone derivative, serves as a crucial building block in medicinal chemistry and the synthesis of novel organic materials. Its substitution pattern—featuring a chlorine atom, a fluorine atom, and a ketone functional group on a phenyl ring—imparts a unique combination of steric and electronic properties. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective application in drug development and chemical synthesis. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and the formulation of final products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the physicochemical properties of the molecule, outline a strategic approach to solvent selection, and provide detailed protocols for quantitative solubility determination.

Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a guiding tenet: a solute will more readily dissolve in a solvent that shares similar polarity and hydrogen bonding characteristics.[1]

Molecular Properties of this compound

To predict the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | PubChem[2] |

| Molecular Weight | 172.58 g/mol | PubChem[2] |

| CAS Number | 161957-59-1 | ChemicalBook[3], Santa Cruz Biotechnology[4] |

| Calculated XLogP3 | 2.3 | PubChem[2] |

| Appearance | Liquid (usually) | Ascent Chemical[5] |

| Boiling Point | Approx. 240-245 °C | Ascent Chemical[5] |

| Water Solubility | Low, likely immiscible | Ascent Chemical[5] |

The calculated octanol-water partition coefficient (XLogP3) of 2.3 indicates that this compound is moderately lipophilic.[2] The presence of the polar ketone group allows for dipole-dipole interactions and potential hydrogen bond acceptance. However, the molecule lacks hydrogen bond donors. The chloro and fluoro substituents increase the molecular weight and introduce polarity, while the aromatic ring provides a nonpolar surface area. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

The General Solubility Equation (GSE)

For crystalline solids, the General Solubility Equation (GSE) offers a powerful tool for estimating aqueous solubility and can be adapted to understand solubility trends in organic solvents. The equation highlights the interplay between a compound's lipophilicity (logP) and the strength of its crystal lattice (reflected by its melting point).[6]

log S = 0.5 - 0.01(MP - 25) - logP

Where:

-

S is the molar solubility

-

MP is the melting point in °C

-

logP is the octanol-water partition coefficient

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes to provide a comprehensive understanding of its behavior.

Rationale for Solvent Choice

The following classes of solvents are recommended for an initial solubility screening:

-

Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While this compound is only a hydrogen bond acceptor, the polarity of these alcohols may facilitate dissolution.

-

Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the ketone group of the solute.

-

Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform): The halogenated nature of these solvents can lead to favorable interactions with the chloro- and fluoro-substituents on the aromatic ring.

-

Aromatic Solvents (e.g., Toluene): The aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking.

-

Aliphatic Solvents (e.g., Hexane, Heptane): These nonpolar solvents are unlikely to be effective but are included to define the lower limit of solubility and confirm the importance of polar interactions.

-

High-Polarity Aprotic Solvents (e.g., DMSO, DMF): These solvents are powerful, versatile solvents capable of dissolving a wide range of organic compounds.

The logical workflow for selecting solvents and proceeding with solubility testing is illustrated in the following diagram.

Caption: Workflow for solubility screening and analysis.

Experimental Protocols for Quantitative Solubility Determination

While qualitative assessments are useful for initial screening, quantitative methods are required for rigorous scientific and developmental work. The following protocols describe three robust methods for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique that directly measures the mass of the dissolved solute.[7][8][9][10]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain to confirm saturation.[7]

-

Separation of Solid and Liquid Phases: Allow the suspension to settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the final mass of the dried solute by the volume of the aliquot taken.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

HPLC-Based Method for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method, particularly useful for lower solubility compounds or when dealing with complex mixtures.[11][12][13]

Protocol:

-

Instrument and Method Setup:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, optimized to achieve good peak shape and retention time for this compound.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range.[12]

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Sample Analysis:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

After equilibration, filter the supernatant through a 0.22 µm syringe filter.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the original concentration of the saturated solution, which is its solubility.

-

UV-Vis Spectrophotometry for Solubility Determination

UV-Vis spectrophotometry is a rapid and cost-effective method, suitable for compounds with a strong chromophore, such as this compound.[5][14][15][16]

Protocol:

-

Preparation of Calibration Curve:

-

Determine the λmax of this compound in the chosen solvent.

-

Prepare a stock solution of known concentration and perform serial dilutions to create a set of calibration standards.

-

Measure the absorbance of each standard at the λmax.

-

Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.[17]

-

-

Sample Analysis:

-

Prepare a saturated solution and filter it as described in the previous methods.

-

Dilute the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU).

-

-

Calculation:

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply by the dilution factor to obtain the solubility.

-

The workflow for these quantitative methods can be visualized as follows:

Caption: Experimental workflow for quantitative solubility determination.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, we can predict a likely solubility profile based on its physicochemical properties. This hypothetical data is presented for illustrative purposes, representing what a researcher might expect to find after performing the described experiments.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility Category | Expected Solubility (mg/mL) |

| Protic | Methanol | 5.1 | High | > 100 |

| Ethanol | 4.3 | High | > 100 | |

| Dipolar Aprotic | Acetone | 5.1 | Very High | > 200 |

| Ethyl Acetate | 4.4 | High | > 100 | |

| Nonpolar Aprotic | Dichloromethane | 3.1 | Very High | > 200 |

| Aromatic | Toluene | 2.4 | Moderate | 50 - 100 |

| Aliphatic | n-Hexane | 0.1 | Very Low | < 1 |

| High-Polarity Aprotic | DMSO | 7.2 | Very High | > 200 |

Interpretation of Expected Results:

-

High Solubility in Polar Aprotic Solvents: The high solubility anticipated in solvents like acetone, dichloromethane, and DMSO is due to strong dipole-dipole interactions between the solvent and the polar ketone group of the solute. A supplier's claim of good solubility in dichloromethane and ethyl acetate supports this prediction.[5]

-

Good Solubility in Alcohols: The polarity of methanol and ethanol should make them effective solvents, although the lack of a hydrogen bond donor on the solute might make them slightly less effective than polar aprotic solvents of similar polarity.

-

Moderate Solubility in Aromatic Solvents: Toluene is expected to be a moderately effective solvent, with π-π interactions between the aromatic rings playing a significant role.

-

Poor Solubility in Aliphatic Solvents: The nonpolar nature of hexane will not lead to effective solvation of the polar ketone, resulting in very low solubility.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework based on its physicochemical properties and detailed, actionable protocols for its quantitative determination using gravimetric, HPLC, and UV-Vis methods. By systematically selecting solvents and applying these rigorous experimental techniques, researchers can generate the high-quality data necessary to optimize reaction conditions, develop robust purification processes, and guide formulation strategies. The principles and methodologies outlined herein empower scientists to confidently navigate the challenges associated with the solubility of this and other vital chemical intermediates.

References

- Ascent Chemical. (n.d.). This compound.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- LibreTexts. (n.d.). Solubility of Organic Compounds.

- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Molecular Informatics, 34(11-12), 715-724.

- Al-Hamdani, Y. J., & Al-Khafaji, Z. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102403.

- Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.

- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 7(2), 1-5.

- Lin, Z., & MacKerell, Jr., A. D. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(9), 5137-5215.

- The Pharma Journal. (n.d.). Determination of solubility by gravimetric method.

- Hacettepe University Journal of the Faculty of Pharmacy. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 37(2), 99-107.

- ResearchGate. (2017, February 7). How can I determination of the solubility constant by using Uv-Vis spectrophotometer?

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- National Institutes of Health. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega, 7(33), 28845-28853.

- Solubility of Things. (n.d.). Gravimetric Analysis.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(5), 1324-1327.

- Academia.edu. (n.d.). Solubility test for Organic Compounds.

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- Miller, J. M., et al. (2011). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Thermochimica Acta, 523(1-2), 220-223.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116531, 1-(3-Chloro-2-fluorophenyl)ethan-1-one.

- Scribd. (n.d.). 4 - Solubility - Gravimetric Method.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 16. rootspress.org [rootspress.org]

- 17. researchgate.net [researchgate.net]

synthesis of 1-(3-chloro-2-fluorophenyl)ethanone starting materials

The second round of searches has yielded significant progress. I have found detailed experimental protocols for Friedel-Crafts acylation, including reagent quantities, reaction conditions, and workup procedures. The mechanism of Friedel-Crafts acylation, the role of the Lewis acid catalyst, and the factors influencing regioselectivity have also been well-documented with information suitable for citation.

Furthermore, I have identified two promising alternative synthesis routes: the Grignard reaction and the reaction of an organometallic reagent with a nitrile. I have gathered some initial information on these methods.

However, to create a truly in-depth guide, I need to flesh out the alternative synthesis routes with the same level of detail as the Friedel-Crafts acylation section. This includes finding specific starting materials, detailed step-by-step protocols, and mechanistic explanations for the synthesis of 1-(3-chloro-2-fluorophenyl)ethanone using these alternative methods. I also need to gather more quantitative data (yields, purity, etc.) for all methods to populate the comparison tables effectively. Finally, I will need to consolidate all the gathered information to structure the guide, create the necessary diagrams, and compile the reference list.

Therefore, the next steps will focus on a deep dive into the alternative synthesis routes and the collection of quantitative data. After that, I will be ready to compile the full guide. The user wants an in-depth technical guide on the synthesis of this compound. The guide should be structured autonomously, not following a rigid template. It needs to be written from the perspective of a Senior Application Scientist, emphasizing expertise, trustworthiness, and authoritative grounding. This means explaining the "why" behind experimental choices, providing self-validating protocols, and citing authoritative sources. A complete "References" section with clickable URLs is mandatory. The guide must include tables for quantitative data, detailed step-by-step protocols, and Graphviz diagrams for pathways and workflows. The visual elements have specific formatting requirements (width, color contrast).

Based on the previous steps, I have a good foundation for the Friedel-Crafts acylation route. I also have initial information on two alternative routes: Grignard reaction and reaction with a nitrile.

My plan is to structure the guide as follows:

-

Introduction : Briefly introduce this compound and its importance.

-

Retrosynthetic Analysis : A high-level overview of the possible synthetic disconnections. This will be a good way to structure the guide logically. I can represent this with a Graphviz diagram.

-

Primary Synthetic Route: Friedel-Crafts Acylation :

-

Principle and Rationale : Explain the mechanism and why it's a common choice. Discuss regioselectivity.

-

Detailed Experimental Protocol : Provide a step-by-step procedure with specific amounts, conditions, and safety notes.

-

Mechanism Diagram : A Graphviz diagram illustrating the Friedel-Crafts acylation mechanism.

-

Troubleshooting and Optimization : Discuss common issues and how to address them.

-

-

Alternative Synthetic Routes :

-

Route 2: Grignard Reaction :

-

Principle and Rationale : Explain the synthesis of the Grignard reagent from a suitable aryl halide and its reaction with an acetylating agent. Discuss the choice of starting materials (e.g., 1-bromo-3-chloro-2-fluorobenzene).

-

Detailed Experimental Protocol : A step-by-step procedure.

-

Mechanism Diagram : A Graphviz diagram for the Grignard reaction.

-

-

Route 3: From 3-chloro-2-fluorobenzonitrile :

-

Principle and Rationale : Explain the reaction of an organometallic reagent (like a Grignard reagent or an organolithium) with the nitrile to form a ketone after hydrolysis.

-

Detailed Experimental Protocol : A step-by-step procedure.

-

Mechanism Diagram : A Graphviz diagram for the nitrile route.

-

-

-

Comparison of Synthetic Routes : A table summarizing the pros and cons of each route (yield, cost of starting materials, scalability, safety, etc.).

-

Characterization of this compound : Briefly mention the analytical techniques used for characterization (NMR, IR, GC-MS).

-

References : A numbered list of all cited sources with titles, sources, and clickable URLs.

I will now proceed to generate the content for each section, including the DOT scripts for the Graphviz diagrams. I have enough information from the previous searches to write this guide without needing new searches. I will ensure to incorporate the citations appropriately.An In-depth Technical Guide to the Synthesis of this compound: Starting Materials and Strategic Route Selection

A Senior Application Scientist's Perspective

Abstract

This compound is a crucial building block in medicinal chemistry, serving as a key intermediate for numerous active pharmaceutical ingredients (APIs). The specific arrangement of its chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, making its efficient synthesis a subject of considerable importance for drug development professionals. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind various reaction pathways. We will delve into detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of the most viable synthetic routes.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is a privileged motif in modern pharmacology. The presence of both a chlorine and a fluorine atom on the phenyl ring can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. As researchers and drug development professionals strive for greater precision and efficacy in new chemical entities, the demand for robust and scalable syntheses of such key intermediates has never been higher. This guide aims to equip scientists with the foundational knowledge and practical insights required to confidently approach the synthesis of this valuable compound.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical starting point for planning the synthesis of any target molecule is a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, several logical disconnections point to three primary synthetic strategies, each with its own set of advantages and challenges.

Introduction: The Unique Reactivity of Acetophenone in Electrophilic Aromatic Substitution

Sources

- 1. app.studyraid.com [app.studyraid.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.ualberta.ca [chem.ualberta.ca]

- 15. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. CHEM-GUIDE: Preparation of acetophenone by Friedal Craft's acylation [chem-guide.blogspot.com]

- 18. Acetophenone can be prepared by Friedel crafts reaction between benzene and [allen.in]

An In-depth Technical Guide to the Reactivity of Halogenated Phenyl Ethanone Derivatives

Executive Summary

Halogenated phenyl ethanone (acetophenone) derivatives are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their value lies in the multiple reactive sites—the carbonyl group, the α-carbon, and the aromatic ring—whose reactivities are profoundly modulated by the nature and position of the halogen substituent(s). The strategic incorporation of halogens like fluorine, chlorine, and bromine can enhance biological activity, improve pharmacokinetic profiles by increasing lipophilicity and metabolic stability, and provide synthetic handles for complex molecular construction.[1][2][3] This guide offers a comprehensive analysis of the reactivity of these derivatives, grounded in mechanistic principles and field-proven experimental insights. We will explore the delicate interplay of electronic and steric effects that govern reaction pathways, providing researchers and drug development professionals with the causal understanding needed to design, optimize, and troubleshoot synthetic routes.

Fundamental Principles: The Influence of Halogenation

The reactivity of a halogenated acetophenone is not defined by a single functional group but by the electronic communication between the halogen, the aromatic ring, and the acetyl group. Two primary electronic effects are in constant competition: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Halogens are more electronegative than carbon. They withdraw electron density from the aromatic ring through the sigma bond network.[4][5] This effect deactivates the ring towards electrophilic aromatic substitution and influences the acidity of the α-protons.

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system.[5][6] This effect directs incoming electrophiles to the ortho and para positions.

Crucially, for halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall, yet they remain ortho, para-directing.[4][5][6][7] This duality is central to understanding their behavior in aromatic substitution reactions. The acetyl group itself is a powerful electron-withdrawing group and a meta-director. Therefore, the overall reactivity and regioselectivity depend on the interplay between these competing influences.

Diagram: Electronic Effects on a Halogenated Phenyl Ethanone

This diagram illustrates the competing inductive and resonance effects of a halogen substituent on the aromatic ring of a phenyl ethanone derivative.

Caption: Competing electronic effects in a halogenated phenyl ethanone.

Reactivity at the α-Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) is a primary site of reactivity due to the acidity of its protons and its susceptibility to nucleophilic attack when halogenated.

α-Halogenation

The direct halogenation of the α-methyl group is a fundamental transformation, most commonly yielding α-haloacetophenones.[8] These products are powerful alkylating agents and crucial intermediates for the synthesis of heterocycles like thiazoles and quinoxalines.[9][10]

-

Causality of Mechanism: The reaction can proceed via either an acid-catalyzed or base-catalyzed pathway.[11]

-

Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the acidity of the α-protons. A tautomerization step forms a nucleophilic enol intermediate, which then attacks the halogen (e.g., Br₂).

-

Base-Catalyzed: A base removes an α-proton to form an enolate anion. This highly nucleophilic intermediate then attacks the halogen. A key insight for process control is that under basic conditions, subsequent halogenations are often faster than the first because the newly introduced electron-withdrawing halogen increases the acidity of the remaining α-protons.[12] This can lead to di- or tri-halogenated byproducts if stoichiometry is not precisely controlled.[8]

-

Field-Proven Protocol: Selective α-Bromination of 4'-Chloroacetophenone

This protocol demonstrates a common method for synthesizing α-bromo-4'-chloroacetophenone, a versatile building block.[10]

-

System Preparation (Trustworthiness): All glassware must be dried thoroughly in an oven and cooled under a dry atmosphere (N₂ or Ar). This is critical to prevent side reactions with water, which can hydrolyze the brominating agent or affect the reaction intermediates.

-

Reaction Setup: To a solution of 4'-chloroacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes), add pyridine hydrobromide perbromide (1.1 eq) portion-wise over 15 minutes at room temperature. Acetic acid serves as a polar protic solvent that facilitates enol formation, while the perbromide salt is a safer and more manageable source of electrophilic bromine than liquid Br₂.

-

Execution & Monitoring: Stir the reaction at 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours). Monitoring is essential to prevent over-reaction and the formation of α,α-dibrominated impurities.

-

Work-up & Purification: Cool the mixture to room temperature and pour it into ice-water (10 volumes). The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove acetic acid and salts, and then with a cold, dilute sodium bisulfite solution to quench any unreacted bromine. Dry the crude product under vacuum. Recrystallization from ethanol or isopropanol typically yields the pure α-bromo-4'-chloroacetophenone.

Nucleophilic Substitution at the α-Carbon (Sₙ2 Reactions)

α-Haloacetophenones are exceptionally reactive towards nucleophiles in Sₙ2 reactions.[13] The presence of the adjacent carbonyl group significantly accelerates the rate of substitution compared to a standard alkyl halide.

-

Causality of Enhanced Reactivity: The carbonyl group's π-system stabilizes the trigonal bipyramidal transition state of the Sₙ2 reaction.[13] The LUMO (Lowest Unoccupied Molecular Orbital) of the C-X bond can overlap with the carbonyl's π* orbital, creating a lower-energy LUMO for the nucleophile to attack. This orbital interaction lowers the activation energy of the reaction, leading to a dramatic rate enhancement. For example, the reaction of α-chloroacetophenone with iodide is thousands of times faster than that of propyl chloride.[13]

Diagram: Sₙ2 Reaction Workflow at the α-Carbon

This diagram outlines the process for synthesizing heterocyclic compounds, such as thiazoles, starting from an α-haloacetophenone.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Reactivity at the Carbonyl Group

The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles and reducing agents.

Reduction to Alcohols

The reduction of the ketone to a secondary alcohol is a common transformation, often used to introduce a chiral center.[14] The resulting halohydrins are valuable synthetic intermediates.

-

Causality of Reagent Choice:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent suitable for reducing the ketone without affecting the halogen on the aromatic ring or at the α-position (unless the α-halogen is highly labile). It is the workhorse for this transformation due to its safety and functional group tolerance.

-

Enzymatic Reduction: For enantioselective reductions, ketoreductase (KRED) enzymes are increasingly employed.[15] These biocatalysts can produce chiral alcohols with very high enantiomeric excess (e.e.). The electronic properties of substituents on the aromatic ring can influence both the reaction rate and the enantioselectivity of the enzymatic reduction.[15] For example, strains of the yeast Yarrowia lipolytica have been used to reduce various halogenated acetophenones.[16]

-

| Reductant | Selectivity | Key Considerations |

| NaBH₄ | Chemoselective for C=O | Standard, reliable, non-stereoselective (produces racemate). |

| LiAlH₄ | Highly reactive | Less selective; can reduce aryl halides (especially Br, I) under harsh conditions. Must be used with caution. |

| KRED Enzymes | Enantioselective | "Green" method, high e.e. possible, requires screening for optimal enzyme-substrate match.[15][16] |

| Transfer Hydrogenation | Chemoselective | Uses catalysts (e.g., Ru, Rh) with a hydrogen source like isopropanol or formic acid. Can be made asymmetric with chiral ligands.[14] |

| Table 1: Comparison of Common Reducing Agents for Halogenated Phenyl Ethanones. |

Reactivity at the Aromatic Ring

The halogen on the phenyl ring is not merely a spectator; it is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings have revolutionized drug synthesis, and halogenated acetophenones are excellent substrates.[17][18]

-

Causality of Reactivity (I > Br > Cl >> F): The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[19][20] The bond strength of the Carbon-Halogen bond is the dominant factor. The C-I bond is the weakest and longest, making iodoacetophenones the most reactive. The C-Cl bond is much stronger, requiring more active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step. Chloroacetophenones are often preferred in large-scale synthesis due to their lower cost and greater availability.

Field-Proven Protocol: Suzuki Coupling of 4'-Bromoacetophenone

This protocol describes a typical Suzuki reaction to form a biaryl ketone.

-

System Preparation (Trustworthiness): The reaction is highly sensitive to oxygen. All reagents must be degassed, and the reaction must be run under an inert atmosphere (N₂ or Ar). This is critical because oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction Setup: In a Schlenk flask, combine 4'-bromoacetophenone (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

-

Solvent & Execution: Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Heat the mixture (typically 80-100°C) and stir until TLC/HPLC analysis shows complete consumption of the starting material.

-

Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel.

Special Case: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation of aryl alkyl ketones, including halogenated acetophenones, into terminal thioamides using sulfur and an amine (commonly morpholine).[21][22][23] The thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid. This reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation.[22]

-

Mechanistic Insight: The reaction is believed to proceed through the formation of an enamine, which then reacts with sulfur.[22][24] A series of complex rearrangements, potentially involving aziridine intermediates, facilitates the migration of the nitrogen atom to the terminal carbon, ultimately yielding the thioamide.[24] Using α-haloacetophenones can sometimes provide a more direct entry into α-ketothioamide products.[25]

Conclusion: A Versatile Scaffold for Innovation

Halogenated phenyl ethanone derivatives are not simply inert building blocks; they are dynamic scaffolds whose reactivity can be precisely controlled by understanding the fundamental electronic and steric principles at play. From α-functionalization and carbonyl manipulations to sophisticated cross-coupling strategies, these compounds offer multiple avenues for constructing complex molecules. For the medicinal chemist and drug development professional, a deep, causal understanding of these reaction pathways is paramount for the rational design of efficient, scalable, and robust synthetic routes to the next generation of therapeutics and advanced materials.

References

- Vertex AI Search. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6.

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- ResearchGate. (n.d.). Molecular insights of asymmetric reduction of α-haloacetophenones for...

- chemeurope.com. (n.d.). Willgerodt rearrangement.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).

- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- SpringerLink. (n.d.). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains.

- Patsnap Eureka. (n.d.). One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.

- ResearchGate. (n.d.). Photocatalysed direct halogenation of acetophenone.

- Journal of the American Chemical Society. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player.

- ResearchGate. (2012). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.

- UPSpace. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study.

- JoVE. (2023). ortho–para-Directing Deactivators: Halogens.

- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.

- Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?.

- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- ResearchGate. (n.d.). Cross-coupling of acetophenone with various aryl bromides.

- Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

- Royal Society of Chemistry. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.

- ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.

- Wikipedia. (n.d.). Cross-coupling reaction.

- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features.

- Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).

- PubMed. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH.

- Wikipedia. (n.d.). Enantioselective reduction of ketones.

- YouTube. (2021). 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 5. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 15. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmcct.com [jmcct.com]

- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. synarchive.com [synarchive.com]

- 22. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 23. Willgerodt_rearrangement [chemeurope.com]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 1-(3-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(3-chloro-2-fluorophenyl)ethanone (CAS No. 161957-59-1). As a halogenated aromatic ketone, this compound is a valuable intermediate in pharmaceutical synthesis, but its chemical properties necessitate a thorough understanding of its potential hazards to ensure safe laboratory operations. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified under the Globally Harmonized System (GHS) as an irritant. A comprehensive risk assessment is the cornerstone of safe handling and should be performed before any experimental work commences.[1][2][3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

The primary risks associated with this compound are direct contact with the skin and eyes, and inhalation of its vapors or aerosols. The presence of halogen atoms on the aromatic ring can influence its reactivity and toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[4][5] The fume hood provides a physical barrier and ensures that any vapors are safely exhausted. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate work area.[6][7][8]

Personal Protective Equipment (PPE): Tailored for the Hazard

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection: Chemical splash goggles are mandatory when handling this compound to protect against splashes.[4][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

Skin Protection: A laboratory coat and long pants are required to protect against skin contact.[4][7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[4]

Hand Protection: A Deeper Dive into Glove Selection The choice of gloves is paramount when handling halogenated aromatic ketones. Glove materials should be selected based on their resistance to both permeation and degradation by the chemical.[9][10]

-

Permeation: The process where a chemical passes through a glove material on a molecular level.[9][10]

-

Degradation: The deterioration of the glove's physical properties upon contact with a chemical.[9][10]

For ketones and halogenated hydrocarbons, Butyl rubber and Neoprene gloves are generally recommended.[8][11][12] Nitrile gloves may offer some protection for short-duration tasks but are generally not recommended for prolonged contact with aromatic ketones.[11][12] Always consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation data.[13][14]

Glove Selection Rationale:

| Glove Material | Suitability for Halogenated Aromatic Ketones | Rationale |

| Butyl Rubber | Excellent | Offers high resistance to permeation by ketones and esters.[11][12] |

| Neoprene | Good | Provides good resistance to a broad range of chemicals, including some aromatic compounds.[11][12] |